1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-6-2-4-8-19(16)25-23(28)24-15-17-10-12-26(13-11-17)22(27)21-14-18-7-3-5-9-20(18)29-21/h2-9,14,17H,10-13,15H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPISMTXSUCOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound characterized by a complex structure that includes a benzofuran moiety, a piperidine ring, and a urea functional group. Its molecular formula is C23H25N3O3, and it has a molecular weight of approximately 391.5 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in therapeutic applications such as cancer treatment and neurological disorders.
The biological activity of this compound can be attributed to its structural components:
- Benzofuran Moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer properties.
- Piperidine Ring : Contributes to the compound's ability to interact with biological targets, enhancing its pharmacological profile.
- Urea Functional Group : Often involved in hydrogen bonding, which can improve binding affinity to specific receptors or enzymes.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of piperidine have shown promising results against various cancer cell lines. The compound's design aims to explore these therapeutic applications further.
Case Studies
- In Vitro Studies : Preliminary in vitro assays have demonstrated that related compounds exhibit IC50 values in the low micromolar range against cancer cell lines such as hepatocellular carcinoma (HCC). For example, compounds with similar scaffolds showed IC50 values ranging from 5.02 µM to 20.95 µM, indicating moderate to high potency compared to standard treatments like Sorafenib (IC50 = 5.97 µM) and Doxorubicin (IC50 = 0.59 µM) .
- Predictive Models : The PASS (Prediction of Activity Spectra for Substances) model has been utilized to predict potential biological activities based on structural similarities with known bioactive compounds. This model suggests that the compound may exhibit neuroprotective and anticancer activities, which aligns with findings from related studies .
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, similar compounds have demonstrated effectiveness against various bacterial strains. For instance, benzofuran derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The structural characteristics of this compound may contribute to similar antimicrobial properties.
Data Table: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzofuran, Piperidine, Urea | Potential anticancer, neuroprotective |
| 2-Methyl-6-phenylnicotinic acid | Nicotinic acid derivative | Neuroprotective |
| 1-Benzofuran-2-carboxylic acid | Benzofuran scaffold | Anti-inflammatory |
| Piperidinyl derivatives | Piperidine ring | Anticancer |
Scientific Research Applications
Therapeutic Applications
-
Cancer Treatment :
- The compound's structural similarities to known anticancer agents suggest potential efficacy in targeting cancer cells. Research indicates that compounds with benzofuran and piperidine components often exhibit cytotoxic properties against various cancer cell lines.
- Preliminary studies have shown that derivatives of benzofuran can inhibit tumor growth, making this compound a candidate for further investigation in oncology .
-
Neurological Disorders :
- Given the piperidine ring's role in modulating neurotransmitter systems, this compound may have applications in treating neurological disorders such as depression or anxiety. Similar compounds have demonstrated neuroprotective effects, suggesting that this compound could also exhibit such properties .
- Anti-inflammatory Activity :
Predictive models like PASS (Prediction of Activity Spectra for Substances) can be utilized to estimate the biological activities of 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea based on its chemical structure. These models suggest potential interactions with various biological targets, which warrant experimental validation.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | A study demonstrated that similar benzofuran derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis. Further research is needed to evaluate the specific effects of this compound on cancer cell lines. |
| Neuroprotective Effects | Research on related compounds indicated significant neuroprotective effects in models of neurodegeneration, suggesting that this compound may also possess similar properties. |
| Anti-inflammatory Mechanisms | Studies have highlighted the role of benzofuran derivatives in reducing pro-inflammatory cytokines, indicating potential for therapeutic use in inflammatory diseases. |
Q & A
Q. Methodological solutions :
- Orthogonal validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics.
- Structural analogs : Compare activity with related urea derivatives (e.g., BP 3125 in ) to identify pharmacophore-specific trends.
- Meta-analysis : Apply multivariate regression to isolate confounding variables (e.g., pH, ionic strength) .
(Basic) What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms the benzofuran (δ 6.8–7.8 ppm), piperidine (δ 2.5–3.5 ppm), and urea (δ 5.5–6.5 ppm) moieties.
- HRMS : Validates molecular weight (expected: ~407.45 g/mol).
- X-ray crystallography : Resolves stereochemistry of the piperidine ring and urea linkage, as applied in analogous piperidone structures ().
(Advanced) What strategies are effective in improving the aqueous solubility of this compound for in vivo studies without compromising bioactivity?
Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the benzofuran or piperidine moieties.
- Formulation : Use cyclodextrin inclusion complexes or PEG-based co-solvents. Pfizer’s aqueous formulations for structurally related ureas () recommend pH adjustment (6.5–7.4) and surfactants (e.g., polysorbate 80) to enhance solubility.
- Salt formation : Test hydrochloride or trifluoroacetate salts to improve crystallinity and dissolution rates.
(Basic) What computational methods are suitable for predicting the binding mode of this compound to potential enzyme targets?
Answer:
- Molecular docking : Tools like AutoDock Vina or Glide model interactions with active sites (e.g., kinases, phosphatases).
- Molecular dynamics (MD) : Simulations (AMBER, GROMACS) assess binding stability over time.
- Pharmacophore mapping : Software (e.g., LigandScout) identifies critical hydrogen-bond acceptors (urea carbonyl) and aromatic π-π interactions (benzofuran/o-tolyl groups). Validate against known inhibitors ().
(Advanced) How can researchers analyze degradation pathways of this compound under experimental storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- Analytical tools :
- HPLC-MS : Identifies degradation products (e.g., benzofuran oxidation or urea hydrolysis).
- Stability-indicating assays : Monitor potency loss via enzyme inhibition assays.
- Storage optimization : Tightly sealed containers under inert gas (N₂) minimize oxidation, as recommended for lab-stored piperidine derivatives ().
(Basic) What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Safety protocols for structurally similar benzylpiperidines () emphasize avoiding skin contact due to potential irritancy.
(Advanced) How can reaction fundamentals inform the scale-up synthesis of this compound from milligram to gram quantities?
Answer:
- Kinetic profiling : Use microreactors to identify rate-limiting steps (e.g., urea coupling efficiency).
- Reactor design : Transition from batch to flow chemistry for exothermic steps (e.g., acyl chloride formation). CRDC guidelines () highlight membrane separation technologies for impurity removal during scale-up.
- Process control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate purity .
(Basic) What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological potential?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) or phosphatases using fluorescence-based assays.
- Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Solubility screening : Use shake-flask method with PBS (pH 7.4) and simulated biological fluids.
(Advanced) How can researchers address low yield in the final urea coupling step during synthesis?
Answer:
- Catalyst optimization : Test alternatives to EDC/HOBt (e.g., HATU or DCC).
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve carbodiimide activation.
- Temperature control : Maintain 0–5°C to suppress side reactions (e.g., acylurea formation).
- DoE : Apply factorial design to evaluate interactions between solvent, catalyst, and temperature ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
